3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207033-02-0 |
|---|---|
Molecular Formula |
C23H24N4O3 |
Molecular Weight |
404.47 |
IUPAC Name |
3-butyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-30-20)17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
KAGVZTWUPWMDEW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization
The quinazoline-2,4-dione scaffold is classically synthesized via the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with urea or its analogs. For the 3-butyl-substituted variant, anthranilic acid (1 ) reacts with butyl isocyanate (2 ) in anhydrous dichloromethane under reflux to form N-butyl-N'-(2-carboxyphenyl)urea (3 ). Subsequent cyclization in acidic ethanol (HCl, 80°C, 6 h) yields 3-butylquinazoline-2,4(1H,3H)-dione (4 ) (Scheme 1).
Mechanistic Insight : Protonation of the urea carbonyl enhances electrophilicity, enabling nucleophilic attack by the adjacent aromatic amine to form the six-membered ring. Microwave-assisted cyclization (300 W, 120°C, 20 min) reduces reaction time and improves yields (82% vs. 68% under conventional heating).
Construction of the 1,2,4-Oxadiazole Moiety
Cyclization of Amidoximes
The 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl group is synthesized via cyclodehydration of amidoximes. 3,4-Dimethylbenzonitrile (5 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 4 h to form 3,4-dimethylbenzamidoxime (6 ). Treatment with methyl chloroacetate (7 ) in the presence of K₂CO₃ in DMF at 100°C for 8 h affords 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (8 ) (Scheme 2).
Optimization Notes :
- Solvent Choice : DMF enhances nucleophilicity of the amidoxime nitrogen.
- Catalyst : K₂CO₃ facilitates dehydrohalogenation during cyclization.
Alkylation of Quinazoline-2,4-Dione
Nucleophilic Substitution
The final step involves alkylation of 3-butylquinazoline-2,4(1H,3H)-dione (4 ) with 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (8 ). Using NaH as a base in anhydrous THF at 0°C, deprotonation of the quinazoline-dione NH generates a nucleophilic species that attacks the chloromethyl group of 8 , yielding the target compound (9 ) after 12 h at room temperature (Scheme 3).
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of 8 to 4 minimizes di-alkylation byproducts.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates 9 in 75% purity, with recrystallization from ethanol elevating it to 98%.
Alternative Methodologies
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines oxadiazole formation and alkylation in a single pot. 3,4-Dimethylbenzamidoxime (6 ) and methyl bromoacetate are irradiated (400 W, 100°C, 30 min) to form 8 , followed by direct addition of 4 and K₂CO₃ for in-situ alkylation. This reduces total synthesis time from 24 h to 2.5 h, albeit with a marginal yield drop (65%).
Solid-Phase Synthesis
Montmorillonite K-10 clay as a solid support accelerates cyclization steps. Anthranilic acid adsorbed onto the clay reacts with butyl isocyanate under microwave irradiation (250 W, 5 min), achieving 88% yield for 4 . Subsequent alkylation with 8 on the same support proceeds at 80°C in 1 h.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 min.
Challenges and Troubleshooting
Byproduct Formation
- Di-Alkylation : Occurs with excess 8 or prolonged reaction times. Mitigated by strict stoichiometric control and low-temperature alkylation.
- Oxadiazole Ring Opening : Acidic conditions during workup hydrolyze the oxadiazole. Neutralization with NaHCO₃ before extraction is critical.
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the aromatic rings.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, pending further research and clinical trials.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The quinazoline core is known to inhibit certain kinases, which are involved in cell signaling pathways. The oxadiazole moiety may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Comparison
Quinazoline-dione vs. Triazole Derivatives
- Target Compound : The quinazoline-dione core is less common in literature compared to triazole-based scaffolds. This core may confer unique solubility and pharmacokinetic properties due to its planar, fused-ring system.
- 1,2,4-Triazole Derivatives: Compounds like 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones () exhibit antinociceptive, anticancer, and antiviral activities . The triazole ring’s electron-rich nature facilitates hydrogen bonding, enhancing receptor interactions.
- 1,2,3-Triazole Derivatives : Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate () demonstrates broad-spectrum antibacterial and antifungal activities, attributed to the triazole’s ability to mimic peptide bonds .
Oxadiazole vs. Triazole Electronic Properties
Substituent Effects
Alkyl Chains
- 3-Methylbutyl (): A branched alkyl chain in 1,2,3-triazoles improves solubility in nonpolar environments, critical for antifungal activity .
Aryl Groups
- 3,4-Dimethylphenyl (Target Compound) : The electron-donating methyl groups may stabilize the oxadiazole ring and enhance π-π stacking in biological targets.
- 4-Bromophenyl (): Electron-withdrawing bromine substituents in triazino-indole derivatives increase electrophilicity, favoring covalent interactions with enzymes .
Biological Activity
The compound 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic structure that incorporates both quinazoline and oxadiazole moieties. This combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methodology often includes the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the quinazoline framework. The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and quinazoline frameworks exhibit significant antimicrobial properties. A study evaluating various quinazolin-4(3H)-one derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:
- In vitro tests showed that certain derivatives exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | S. aureus | 9 | 65 |
| Compound 15 | E. coli | 15 | 75 |
| Compound 14a | C. albicans | 11 | 70 |
These results suggest that the incorporation of oxadiazole groups enhances the antimicrobial efficacy of quinazoline derivatives.
Anticancer Activity
The quinazoline scaffold has also been linked to anticancer properties. Some studies have indicated that derivatives of quinazoline can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance:
- A derivative similar to the compound has been reported to exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Compounds like quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication .
- Oxidative Stress Induction : The presence of oxadiazole may contribute to increased oxidative stress within microbial cells, leading to cell death .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized quinazoline derivatives, it was found that those with oxadiazole substitutions had significantly higher antimicrobial activity than their non-substituted counterparts. For example, compounds with a bromo or iodo substituent showed enhanced activity against Pseudomonas aeruginosa .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of a related quinazoline derivative demonstrated its ability to inhibit tumor growth in xenograft models. The study highlighted a significant reduction in tumor size when treated with the compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
